
4,4,5,5-四甲基-2-(苯乙炔基)-1,3,2-二氧杂硼环丁烷
描述
“4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H17BO2 . It has an average mass of 228.095 Da and a mono-isotopic mass of 228.132156 Da .
Molecular Structure Analysis
The molecular structure of phenylboronic ester derivatives, including “4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane”, has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .科学研究应用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex organic molecules . It’s particularly useful in the construction of pharmacologically active molecules where precise structural configurations are necessary.
Drug Development
In the realm of drug development, this boronic acid compound is utilized for its protective qualities in diols. It’s instrumental in the asymmetric synthesis of amino acids and in facilitating Diels–Alder and Suzuki coupling reactions, which are pivotal in creating a wide array of pharmaceuticals .
Enzyme Inhibition
As an enzyme inhibitor, 2-Phenyl-1-ethynylboronic acid pinacol ester shows promise in disrupting the activity of enzymes that are crucial for the survival of pathogens or cancer cells. This makes it a potential candidate for developing new anticancer and antimicrobial drugs .
Fluorescent Probing
The compound’s ability to act as a fluorescent probe is significant in biological and chemical sensing. It can identify various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is vital for both diagnostic and research purposes .
Stimulus-Responsive Drug Carriers
Leveraging the boronic ester bonds, this compound is used in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, allowing for controlled drug release. This is particularly beneficial for targeted drug delivery systems .
Material Science
In material science, the compound’s structural properties are explored for developing new materials with specific characteristics. Its stability and reactivity make it suitable for creating polymers and other materials that require precise molecular arrangements .
Analytical Chemistry
2-Phenyl-1-ethynylboronic acid pinacol ester is also used in analytical chemistry for the quantification and detection of various chemical entities. Its reactivity with specific functional groups makes it a useful reagent in chromatography and spectrometry .
Environmental Monitoring
Lastly, the compound finds application in environmental monitoring. Its reactivity with certain pollutants allows for the detection and measurement of environmental contaminants, aiding in the assessment of ecological health and safety .
作用机制
Target of Action
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound’s mode of action is primarily through its boronic acid pinacol ester functional groups, which are ideal for Suzuki cross-coupling reactions to extend the size of the structure . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Boronic acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
Boronic acid compounds are known to have a wide range of applications in pharmacy and biology .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIORNIWTVJLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471378 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
CAS RN |
159087-45-3 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

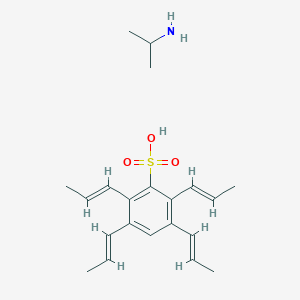


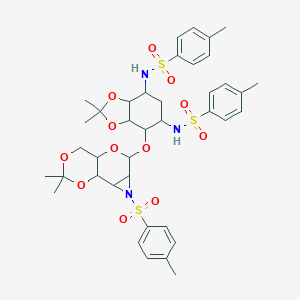
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)

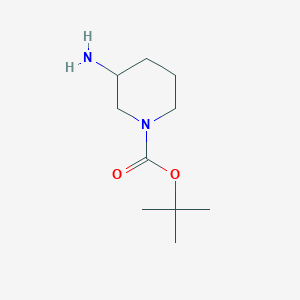
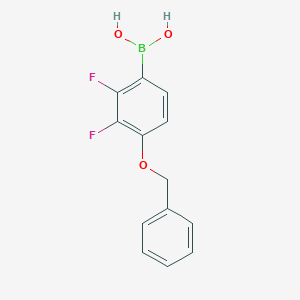

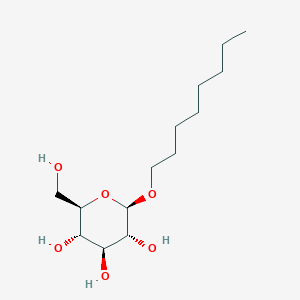
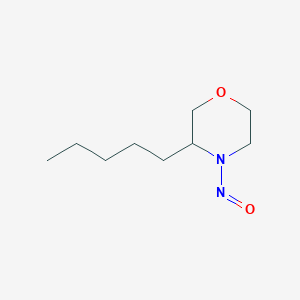

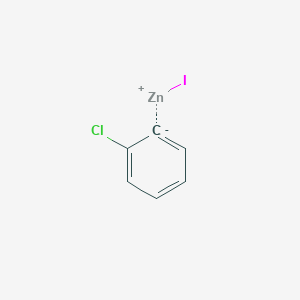
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)